molecular formula C17H22N2O2 B5644309 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine

1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B5644309
M. Wt: 286.37 g/mol
InChI Key: MNDXCUZINAYLGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of piperazine derivatives typically involves the reaction of piperazine with suitable starting materials to introduce the desired functional groups. A study by G. Mokrov et al. (2019) on closely related compounds detailed the synthesis of 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazines, showcasing the methods used to create complex piperazine structures with potential cardiotropic activity (Mokrov et al., 2019).

Molecular Structure Analysis

Piperazine derivatives often exhibit a range of molecular conformations that can influence their biological activity. Crystal structure studies provide insights into these conformations, as seen in research on similar compounds where hydrogen-bonded assemblies and molecular packing play a significant role in defining their structural characteristics (Chayanna Harish Chinthal et al., 2021).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, O-demethylation, and hydroxylation, which significantly affect their pharmacokinetic properties and biological activity. For instance, the metabolism of similar piperazine-based compounds in animal models involves these reactions, providing insights into their biotransformation pathways (T. Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are critical for their formulation and therapeutic application. While specific data on 1-(2-furylmethyl)-4-(4-methoxybenzyl)piperazine are not available, studies on related compounds provide valuable information on how these properties can be optimized for pharmaceutical use.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, enzymatic stability, and interaction with receptors, define the therapeutic potential of piperazine derivatives. Optimization studies, like those conducted on piperazinebenzylamines for receptor antagonism, offer insights into how chemical modifications can enhance selectivity and efficacy (J. Pontillo et al., 2005).

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-20-16-6-4-15(5-7-16)13-18-8-10-19(11-9-18)14-17-3-2-12-21-17/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDXCUZINAYLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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